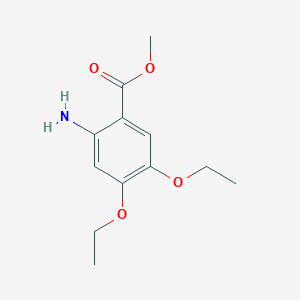

Methyl 2-amino-4,5-diethoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4,5-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-4-16-10-6-8(12(14)15-3)9(13)7-11(10)17-5-2/h6-7H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHBJUPMCJWBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)OC)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393227 | |

| Record name | methyl 2-amino-4,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-71-1 | |

| Record name | methyl 2-amino-4,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-AMINO-4,5-DIETHOXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of Methyl 2-amino-4,5-diethoxybenzoate and its Analogs

Abstract

This technical guide provides a detailed examination of the structural properties of Methyl 2-amino-4,5-diethoxybenzoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide employs a comparative analysis with its close structural analog, Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6). By leveraging the extensive data available for the dimethoxy compound, we can project and understand the structural, spectroscopic, and physicochemical characteristics of the diethoxy variant. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted anthranilates as versatile intermediates in organic and medicinal chemistry.

Introduction and Statement on Data Availability

Substituted aminobenzoates are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The specific arrangement of the amino, ester, and alkoxy functional groups on the benzene ring in compounds like this compound provides a versatile scaffold for building more complex molecular architectures.

It is important to note that as of the date of this guide, specific experimental data for this compound is not widely available in peer-reviewed journals or major chemical databases. However, its structural analog, Methyl 2-amino-4,5-dimethoxybenzoate, is a well-documented and commercially available compound.[2][3][4] This guide will, therefore, provide a comprehensive overview of the known properties of the dimethoxy analog and use this as a basis to infer the properties of the diethoxy compound, a standard practice in chemical science for anticipating the characteristics of novel or less-studied molecules.

Molecular Structure and Core Properties

The foundational difference between the topic compound and its well-documented analog lies in the alkoxy substituents at the C4 and C5 positions of the benzene ring.

-

Methyl 2-amino-4,5-dimethoxybenzoate: Features two methoxy (-OCH₃) groups.

-

This compound: Features two ethoxy (-OCH₂CH₃) groups.

This seemingly minor difference has predictable consequences for the molecule's physical and chemical properties, including its molecular weight, lipophilicity, and steric profile.

Key Identifiers and Physicochemical Properties

The table below summarizes the known properties of Methyl 2-amino-4,5-dimethoxybenzoate and the projected properties for its diethoxy counterpart.

| Property | Methyl 2-amino-4,5-dimethoxybenzoate | This compound (Projected) | Rationale for Projection |

| CAS Number | 26759-46-6[2][3][4] | Not Assigned/Found | This is a unique identifier and cannot be projected. |

| Molecular Formula | C₁₀H₁₃NO₄[2][3] | C₁₂H₁₇NO₄ | Addition of two CH₂ groups. |

| Molecular Weight | 211.22 g/mol [2][3] | 239.27 g/mol | Increased mass from the two ethyl groups. |

| Appearance | White to light yellow/orange crystalline powder[3] | Likely a white to yellowish crystalline solid. | Similar chromophores and crystal packing are expected. |

| Melting Point | 128-134 °C[5][6] | Likely similar or slightly lower. | Increased molecular weight and van der Waals forces from the ethyl groups could increase the melting point, but the less symmetrical nature of the ethoxy groups might disrupt crystal packing, leading to a lower melting point. Experimental verification is needed. |

| Boiling Point | 343.1 °C at 760 mmHg[5][6] | Higher than the dimethoxy analog. | Increased molecular weight and intermolecular forces. |

| Density | ~1.189 g/cm³[5][6] | Similar, likely slightly lower. | The increase in volume from the ethyl groups may be slightly greater than the increase in mass. |

| LogP (Octanol/Water) | 1.65380[6] | Higher than the dimethoxy analog. | The addition of two ethyl groups significantly increases the lipophilicity of the molecule. |

Synthesis and Reaction Pathways

The synthesis of these compounds typically involves the reduction of a nitro group to an amine. The general and proven pathway for Methyl 2-amino-4,5-dimethoxybenzoate proceeds from its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.

General Synthesis Workflow

The diagram below illustrates the standard synthetic route, which is directly applicable to the diethoxy analog by starting with the corresponding diethoxy-nitro-benzoate precursor.

Caption: General workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol (for Methyl 2-amino-4,5-dimethoxybenzoate)

This protocol is a self-validating system as the reaction progress can be monitored, and the final product is purified to a high degree.

Objective: To synthesize Methyl 2-amino-4,5-dimethoxybenzoate by reducing its nitro precursor.

Materials:

-

Methyl 4,5-dimethoxy-2-nitrobenzoate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol or Ethyl Acetate (Anhydrous)

-

Hydrogen (H₂) gas supply

-

Round-bottomed flask

-

Stirring apparatus

-

Filtration setup (e.g., Celite pad)

-

Rotary evaporator

-

Column chromatography setup (Silica gel, petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate in a suitable solvent like methanol or ethyl acetate.[7]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or at a specified pressure like 15 psi) and stir the mixture vigorously at room temperature.[7]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 16-24 hours).[7]

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. The Celite pad should be washed with the reaction solvent to ensure all product is collected.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using an eluent system such as petroleum ether:ethyl acetate (e.g., 10:1 v/v) to afford the pure white to light yellow solid product.[7]

Causality and Insights:

-

Choice of Catalyst: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction and can be easily removed by filtration.

-

Solvent Choice: Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions and effectively dissolve the starting material.

-

Self-Validation: The progress of the reaction is continuously validated by TLC. The final product's purity is confirmed through chromatographic separation and can be further assessed by melting point determination and spectroscopic analysis.

Spectroscopic and Structural Elucidation

The structural confirmation of organic molecules relies heavily on spectroscopic methods. While specific spectra for this compound are not available, we can predict the key signals based on the known data for the dimethoxy analog and the principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 2-amino-4,5-dimethoxybenzoate in DMSO-d₆ shows distinct signals.[7] The expected spectrum for the diethoxy analog would show additional signals corresponding to the ethyl groups.

| Protons | Methyl 2-amino-4,5-dimethoxybenzoate (Observed Shifts in DMSO-d₆)[7] | This compound (Projected Shifts) | Multiplicity & Integration |

| Aromatic H (C3-H) | ~7.12 ppm | ~7.1 ppm | Singlet, 1H |

| Aromatic H (C6-H) | ~6.36 ppm | ~6.3 ppm | Singlet, 1H |

| -NH₂ | ~6.45 ppm | ~6.4 ppm | Broad Singlet, 2H |

| -COOCH₃ | ~3.64 ppm | ~3.6 ppm | Singlet, 3H |

| -OCH₃ (x2) | ~3.74 ppm | - | Singlet, 6H |

| -OCH₂CH₃ (x2) | - | ~4.0-4.1 ppm | Quartet, 4H |

| -OCH₂CH₃ (x2) | - | ~1.3-1.4 ppm | Triplet, 6H |

¹³C NMR (Carbon NMR): The carbon spectrum will similarly show additional resonances for the ethyl groups in the diethoxy compound. The chemical shifts of the aromatic carbons directly attached to the oxygen atoms will also be slightly different.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of both the dimethoxy and diethoxy compounds are expected to be very similar in the functional group region.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.

-

C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkages.

-

C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹ (from the methyl and ethyl groups) and aromatic C-H stretching bands just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.

-

Dimethoxy: m/z = 211

-

Diethoxy (Projected): m/z = 239

-

-

Fragmentation: Common fragmentation patterns would involve the loss of the ester methyl group (-CH₃), the methoxy/ethoxy groups (-OCH₃/-OCH₂CH₃), or the entire ester group (-COOCH₃).

Conclusion and Future Outlook

This guide has provided a comprehensive analysis of the structural properties of this compound by leveraging the robust data available for its close analog, Methyl 2-amino-4,5-dimethoxybenzoate. The core structure, synthetic pathways, and expected spectroscopic signatures have been detailed. While projections based on chemical principles provide a strong foundation for understanding this molecule, experimental validation is essential. Researchers working with the diethoxy variant are encouraged to perform full analytical characterization to confirm the projections made in this guide. The versatility of this chemical scaffold suggests its potential for continued use in the development of novel pharmaceuticals and other advanced materials.

References

-

Title: methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 Source: iChemical URL: [Link]

-

Title: Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Source: ResearchGate URL: [Link]

-

Title: Synthesis of methyl 4,5-diamino-2-ethoxybenzoate Source: PrepChem.com URL: [Link]

-

Title: Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6 Source: Chemsrc URL: [Link]

-

Title: Methyl 2-amino-4,5-dimethoxybenzoate Source: Weifang Anhe Chemical Co., Ltd. URL: [Link]

Sources

- 1. Methyl 2-aMino-5-ethoxy-4-Methoxybenzoate(214470-85-6) 1H NMR [m.chemicalbook.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Methyl 2-Amino-4,5-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 4. Methyl 2-amino-4,5-dimethoxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical [ichemical.com]

- 6. Methyl 2-amino-4,5-dimethoxybenzoate-Weifang Anhe Chemical Co., Ltd. [en.anhechem.com]

- 7. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of Methyl 2-amino-4,5-diethoxybenzoate

An In-depth Technical Guide to a Versatile Anthranilate Building Block

A Note on the Subject Compound: This guide addresses the physical and chemical properties of Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6). Initial inquiries for its diethoxy analogue, Methyl 2-amino-4,5-diethoxybenzoate, found no significant documentation in commercial or scientific literature. As a well-characterized and structurally similar compound, the dimethoxy variant serves as an excellent and informative proxy, with the principles of its synthesis, reactivity, and characterization being directly applicable to the broader class of 4,5-dialkoxy anthranilate esters.

Introduction

Methyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted anthranilic acid ester of significant interest to the pharmaceutical and fine chemical industries. Its strategic placement of an amino group, a methyl ester, and two electron-donating methoxy groups on the benzene ring creates a versatile scaffold for complex organic synthesis.[1] The nucleophilic amino group ortho to the ester functionality provides a reactive handle for building heterocyclic ring systems, while the methoxy groups enhance the electron density of the aromatic ring, influencing its reactivity and the properties of downstream compounds. This guide offers a comprehensive overview of its core properties, synthesis, and chemical behavior, tailored for researchers and drug development professionals.

Core Physicochemical Properties

Precise knowledge of a compound's physical properties is fundamental for its application in synthesis, dictating choices for reaction solvents, purification methods, and storage conditions. Methyl 2-amino-4,5-dimethoxybenzoate is typically a solid at room temperature, appearing as a white to light orange or pale brown crystalline powder.[2][3]

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-amino-4,5-dimethoxybenzoate | [4] |

| Synonyms | Methyl 4,5-dimethoxyanthranilate, Methyl 6-aminoveratrate | [5] |

| CAS Number | 26759-46-6 | [2][5] |

| Molecular Formula | C₁₀H₁₃NO₄ | [2][4] |

| Molecular Weight | 211.22 g/mol | [2] |

| Appearance | White to light orange crystalline powder | [2][5] |

| Melting Point | 128-133 °C | [6] |

| Boiling Point | 343.1 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.189 g/cm³ (Predicted) | [6] |

| Flash Point | 166.2 °C (Predicted) | [6] |

Synthesis and Purification

The most common and efficient synthesis of Methyl 2-amino-4,5-dimethoxybenzoate involves the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[7] This transformation is a cornerstone of aromatic chemistry, valued for its high yield and selectivity.

Causality in Synthesis: The Choice of Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial and laboratory method for this conversion.[7] The rationale for this choice is threefold:

-

High Selectivity: Pd/C is exceptionally effective at reducing aromatic nitro groups without affecting other reducible functionalities on the molecule, such as the methyl ester. This chemoselectivity is critical for ensuring a clean reaction and high purity of the desired product.

-

Mild Conditions: The reaction proceeds efficiently under ambient temperature and moderate hydrogen pressure (15-50 psi), avoiding the harsh, acidic conditions of metal-acid reductions (e.g., Sn/HCl) which could potentially hydrolyze the ester group.[7][8]

-

Ease of Workup: The palladium catalyst is a heterogeneous solid that can be completely removed by simple filtration, vastly simplifying the purification process compared to methods that introduce soluble metal salts.[7]

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Materials:

-

Methyl 4,5-dimethoxy-2-nitrobenzoate

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w)

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

-

Hydrogen (H₂) gas supply

-

Inert gas (Nitrogen or Argon)

-

Celite or another filter aid

-

-

Procedure:

-

Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker bottle) is charged with Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq).

-

Solvent Addition: Ethyl acetate or methanol is added to dissolve the starting material (concentration typically 0.1-0.2 M).

-

Inerting: The vessel is sealed and purged with an inert gas (N₂ or Ar) to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, the 10% Pd/C catalyst is carefully added.

-

Hydrogenation: The vessel is connected to a hydrogen source, purged several times with H₂, and then pressurized to the target pressure (e.g., 15-50 psi).[7]

-

Reaction: The mixture is agitated vigorously (e.g., shaken or stirred) at room temperature. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 16-24 hours).[7]

-

Workup: The vessel is carefully depressurized and purged with inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional solvent.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, which often appears as a light yellow solid.[7]

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[7]

-

Chemical Reactivity and Applications

The synthetic utility of Methyl 2-amino-4,5-dimethoxybenzoate stems from the reactivity of its primary aromatic amine. This nucleophilic center is the site of numerous important transformations.

-

Acylation and Amidation: The amino group readily reacts with acyl chlorides, anhydrides, and carboxylic acids (using coupling agents) to form amides. This is a common first step in the synthesis of more complex molecules.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

-

Heterocycle Formation: The true power of this building block lies in its ability to form heterocyclic systems. The ortho relationship between the amine and the ester allows for condensation reactions with various bifunctional reagents to construct fused rings, such as quinazolinones, which are privileged scaffolds in medicinal chemistry.[9]

The electron-donating methoxy groups at the C4 and C5 positions increase the nucleophilicity of the amino group at C2, making it more reactive towards electrophiles compared to unsubstituted methyl anthranilate.[10]

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the compound. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are highly characteristic.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons, distinct singlets for the two methoxy groups and the one methyl ester group, and a broad singlet for the amino (-NH₂) protons. A representative ¹H NMR spectrum in DMSO-d₆ shows peaks at δ 7.12 (s, 1H), 6.45 (s, 2H, likely the NH₂ protons), 6.36 (s, 1H), 3.74 (s, 6H, the two OCH₃ groups), and 3.64 (s, 3H, the ester OCH₃).[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 211.22).[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Methyl 2-amino-4,5-dimethoxybenzoate is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[5][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

-

Inhalation: Move the person to fresh air.

-

Conclusion

Methyl 2-amino-4,5-dimethoxybenzoate is a valuable and versatile chemical intermediate. Its well-defined physical properties, straightforward and high-yielding synthesis, and predictable reactivity make it an important tool for chemists in drug discovery and material science. Understanding the core principles outlined in this guide enables researchers to effectively incorporate this building block into complex synthetic strategies, particularly for the creation of novel heterocyclic compounds.

References

-

iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

-

ResearchGate. (2025). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-2-AMINO-3,5-DIMETHOXYBENZOATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 2-AMINO-4,5-DIMETHOXYBENZOATE | CAS 26759-46-6. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-Amino-4,5-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 2-amino-4,5-dimethoxybenzoate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. METHYL 2-AMINO-4,5-DIMETHOXYBENZOATE | CAS 26759-46-6 [matrix-fine-chemicals.com]

- 5. Methyl 2-Amino-4,5-dimethoxybenzoate | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical [ichemical.com]

- 7. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methyl 2-amino-4,5-dimethoxybenzoate(26759-46-6) MS spectrum [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

Methyl 2-amino-4,5-diethoxybenzoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

Methyl 2-amino-4,5-diethoxybenzoate, identified by its CAS number 20197-71-1, is a strategically important aromatic amine that serves as a versatile building block in the synthesis of a variety of complex organic molecules.[1] Its unique substitution pattern, featuring a nucleophilic amino group, an ester functionality, and two activating ethoxy groups, makes it a valuable intermediate in the fields of pharmaceutical and agricultural chemistry.[1] This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The insights provided herein are intended to empower researchers and scientists to leverage the full potential of this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 20197-71-1 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₄ | [3][4] |

| Molecular Weight | 239.27 g/mol | Inferred from formula |

| IUPAC Name | This compound | [1] |

| Boiling Point | 161.9 °C | [3] |

| Appearance | Expected to be a solid | Analogy to dimethoxy version[5] |

| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, methanol, and dichloromethane. | Analogy to dimethoxy version |

Note: Some physical properties are inferred by analogy to the closely related dimethoxy compound (CAS 26759-46-6) due to limited publicly available data for the diethoxy version.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of a suitably substituted benzoic acid, followed by esterification and subsequent reduction of the nitro group. The following sections provide a detailed, field-proven methodology.

Part 1: Synthesis of the Nitro-Intermediate: Methyl 4,5-diethoxy-2-nitrobenzoate

The critical precursor for the target molecule is Methyl 4,5-diethoxy-2-nitrobenzoate. Its synthesis involves the nitration of 4,5-diethoxybenzoic acid followed by esterification. The following protocol is adapted from established methods for analogous dimethyl and dimethoxy compounds.[6][7][8][9]

Step 1: Nitration of 4,5-diethoxybenzoic Acid

The introduction of a nitro group at the 2-position is a crucial step. The electron-donating nature of the ethoxy groups directs the electrophilic nitration ortho and para to themselves. The position ortho to the deactivating carboxyl group and one of the ethoxy groups is the most sterically and electronically favored.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4,5-diethoxybenzoic acid in concentrated sulfuric acid with cooling to maintain the temperature between 0-5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while maintaining the temperature below 10 °C in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4,5-diethoxybenzoic acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4,5-diethoxy-2-nitrobenzoic acid.

Step 2: Esterification of 4,5-diethoxy-2-nitrobenzoic Acid

The subsequent Fischer esterification converts the carboxylic acid to its corresponding methyl ester.

Experimental Protocol:

-

In a round-bottom flask, suspend 4,5-diethoxy-2-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Methyl 4,5-diethoxy-2-nitrobenzoate.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.

Part 2: Reduction to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The following protocol is adapted from the well-established reduction of the analogous dimethoxy compound.[10]

Experimental Protocol:

-

To a solution of Methyl 4,5-diethoxy-2-nitrobenzoate in a suitable solvent (e.g., ethyl acetate or methanol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 15-50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[10]

Synthesis Workflow Diagram:

Caption: A potential synthetic route to a kinase inhibitor from the title compound.

Safety and Handling

A comprehensive understanding of the safety and handling procedures is crucial when working with any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS). [2][11][12]

-

Hazard Identification: May cause skin, eye, and respiratory irritation. [12]* First Aid Measures:

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [11] * Eye Contact: Rinse thoroughly with clean water for at least 15 minutes. [11] * Ingestion: Do not induce vomiting. Rinse mouth with water. [11] * In all cases of exposure, seek medical attention if symptoms persist. [11]* Handling and Storage:

-

Handle in a well-ventilated area. [12] * Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12] * Store in a cool, dry place away from incompatible materials. [11]* Fire-Fighting Measures: Use appropriate extinguishing media for the surrounding fire. Wear self-contained breathing apparatus and full protective clothing. [11]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals. Its well-defined synthetic pathway, adaptable from closely related compounds, and its strategic functional groups make it an attractive building block for drug discovery programs targeting a range of therapeutic areas. This guide provides a solid foundation for researchers and drug development professionals to confidently incorporate this compound into their synthetic strategies, paving the way for the creation of next-generation therapeutics.

References

-

Chemsigma. (n.d.). 20197-71-1 this compound. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [20197-71-1]. Retrieved from [Link]

-

Kreisel. (2025). Safety data sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 20197-71-1 this compound [chemsigma.com]

- 4. This compound [20197-71-1] | Chemsigma [chemsigma.com]

- 5. Methyl 2-Amino-4,5-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. media.adeo.com [media.adeo.com]

- 12. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2-amino-4,5-diethoxybenzoate in Organic Solvents

For Immediate Release

[City, State] – January 18, 2026 – In the intricate world of pharmaceutical development and chemical synthesis, understanding the solubility of a compound is a cornerstone of process optimization, formulation design, and ensuring reproducible outcomes. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of Methyl 2-amino-4,5-diethoxybenzoate in organic solvents. While direct experimental data for this specific molecule is not extensively published, this guide leverages established principles of physical chemistry, proven experimental methodologies, and data from the closely related analogue, Methyl 2-amino-4,5-dimethoxybenzoate, to provide a robust framework for approaching its solubility characteristics.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate in various organic solvents is a critical parameter that influences every stage of its lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] A thorough understanding of a compound's solubility profile allows for the rational selection of solvents for crystallization, extraction, and chromatographic purification.[3] Furthermore, in drug development, poor solubility can lead to challenges in formulation and may negatively impact the therapeutic efficacy of the final product.

This guide focuses on this compound, an aromatic amine with potential applications as a building block in organic synthesis. Due to the limited availability of direct solubility data, we will also refer to its close structural analogue, Methyl 2-amino-4,5-dimethoxybenzoate, for which more physicochemical data is available.[4][5][6] The principles and methodologies discussed herein are broadly applicable to organic molecules and are intended to empower the researcher with a systematic approach to solubility determination and prediction.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[7] At its core, the dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy of the system. For dissolution to occur spontaneously, the Gibbs free energy of mixing must be negative. This is influenced by both enthalpic and entropic factors.

Several key factors dictate the solubility of an organic compound:

-

Solute-Solvent Interactions: Favorable intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, promote dissolution.

-

Crystal Lattice Energy: The energy required to break the bonds holding the solute molecules together in the crystal lattice must be overcome by the energy released from solute-solvent interactions.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional thermal energy helps to overcome the lattice energy.[8]

-

Polarity: The polarity of both the solute and the solvent plays a crucial role. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

Physicochemical Properties of this compound and its Analogue

To predict the solubility of this compound, it is essential to first understand its molecular structure and physicochemical properties. While specific experimental data for the diethoxy compound is scarce, we can infer its properties from its structure and by comparison with the dimethoxy analogue.

This compound

-

Molecular Formula: C₁₂H₁₇NO₄

-

Molecular Weight: 239.27 g/mol (calculated)

-

Structure: An aromatic ring substituted with an amino group, a methyl ester group, and two ethoxy groups. The presence of the amino group and the oxygen atoms in the ester and ether functionalities allows for hydrogen bonding, while the aromatic ring and the ethyl groups contribute to its non-polar character.

Methyl 2-amino-4,5-dimethoxybenzoate (Analogue)

-

Molecular Formula: C₁₀H₁₃NO₄[4]

-

Molecular Weight: 211.22 g/mol [4]

-

Melting Point: 128-133 °C[5]

-

Appearance: White to light yellow crystalline powder.[4]

The primary difference between the target compound and its analogue is the replacement of two methoxy groups with two ethoxy groups. This substitution increases the molecular weight and the non-polar surface area of the molecule, which is expected to influence its solubility in various organic solvents.

Experimental Determination of Solubility: A Practical Guide

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9]

The Shake-Flask Method: A Step-by-Step Protocol

The principle of the shake-flask method is to create a saturated solution of the solute in the solvent of interest and then to determine the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solute)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm or smaller)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Analyze the concentration of the solute in the filtrate using a suitable analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique will depend on the properties of the solute and the desired accuracy.

-

UV-Vis Spectroscopy: If the compound has a chromophore and a unique absorption maximum, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination. A calibration curve of absorbance versus concentration must first be prepared.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. It is particularly useful for complex mixtures or when high accuracy is required. A calibration curve is also necessary.

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicting Solubility: A Computational Approach

In the absence of experimental data, computational methods can provide valuable estimates of a compound's solubility.[1][10] These methods range from simple empirical rules to more complex thermodynamic models and machine learning algorithms.

Leveraging Analogue Data and "Like Dissolves Like"

A qualitative assessment of solubility can be made by considering the principle of "like dissolves like" and by comparing the structure of this compound to its dimethoxy analogue.

-

Polar Solvents (e.g., Methanol, Ethanol): The presence of the amino group and the ether oxygens allows for hydrogen bonding with protic solvents. The solubility is expected to be moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and have dipole moments, leading to favorable interactions with the solute. Good solubility is anticipated.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The larger non-polar surface area of the diethoxy derivative compared to the dimethoxy analogue may lead to slightly better solubility in non-polar solvents. However, overall solubility is expected to be lower than in polar solvents due to the polar functional groups on the molecule.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Models

More sophisticated approaches involve the use of QSPR models and machine learning algorithms.[1][11] These models use a set of molecular descriptors (calculated from the molecule's structure) to predict its solubility in various solvents. While developing a specific model for this compound is beyond the scope of this guide, researchers can utilize existing pre-trained models or develop their own using available datasets.

The general workflow for solubility prediction using these models is as follows:

Caption: General Workflow for Computational Solubility Prediction.

Data Summary and Interpretation

While quantitative experimental data for this compound is not available in the public domain, we can present a hypothetical solubility profile based on the principles discussed. This table is for illustrative purposes and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Predicted Solubility Rank | Rationale |

| Hexane | Non-polar | Low | Mismatch in polarity. |

| Toluene | Non-polar (aromatic) | Low to Moderate | Aromatic interactions may slightly enhance solubility. |

| Ethyl Acetate | Polar aprotic | High | Good balance of polarity and hydrogen bond accepting ability. |

| Acetone | Polar aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptor. |

| Ethanol | Polar protic | Moderate to High | Hydrogen bonding capability, but the non-polar ethyl groups of the solute may limit very high solubility. |

| Methanol | Polar protic | Moderate | Similar to ethanol, good hydrogen bonding. |

| Water | Polar protic | Very Low | The large organic structure is expected to make it sparingly soluble in water. |

Conclusion and Future Directions

Understanding the solubility of this compound is crucial for its effective utilization in research and development. This guide has provided a comprehensive framework for approaching this challenge, encompassing both theoretical principles and practical experimental methodologies. While direct experimental data remains a key missing piece of the puzzle, the strategies outlined here, including the use of analogue data and established experimental protocols, provide a clear path forward for researchers.

It is strongly recommended that experimental solubility studies be conducted for this compound in a range of pharmaceutically and synthetically relevant organic solvents. The data generated from such studies would be invaluable to the scientific community and would enable more precise process development and formulation design.

References

-

iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved January 18, 2026, from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]

-

ACS Figshare. (2024). Determination of 1,4-Diethoxybenzene Solubility in 12 Monosolvent Systems at Multiple Temperatures from 278.15 to 318.15 K. Retrieved January 18, 2026, from [Link]

-

Müller, S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4,5-diamino-2-ethoxybenzoate. Retrieved January 18, 2026, from [Link]

-

Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]

- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Applied Sciences Research, 8(10), 5038-5047.

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026, from [Link]

-

Chemsrc. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2018). Solubility Correlations of Common Organic Solvents. Retrieved January 18, 2026, from [Link]

-

Weifang Anhe Chemical Co., Ltd. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate. Retrieved January 18, 2026, from [Link]

-

Bradley, J.-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

-

ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 18, 2026, from [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 2-Amino-4,5-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 5. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical [ichemical.com]

- 6. Methyl 2-amino-4,5-dimethoxybenzoate-Weifang Anhe Chemical Co., Ltd. [en.anhechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. acs.figshare.com [acs.figshare.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.unipd.it [research.unipd.it]

Methyl 2-amino-4,5-diethoxybenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate

A Note on Chemical Nomenclature: The topic specified was "Methyl 2-amino-4,5-diethoxybenzoate." However, extensive database searches revealed that this compound is not commonly documented. The scientifically prominent and commercially available compound with a closely related name is Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6). This guide will focus on this well-characterized molecule, assuming a typographical error in the original topic.

Introduction

Methyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted aromatic amine that serves as a high-value building block in modern organic and medicinal chemistry. Its strategic placement of an amino group, a methyl ester, and two methoxy substituents on the benzene ring makes it a versatile precursor for the synthesis of complex heterocyclic systems. Particularly, its structure is ideally suited for the construction of quinazoline and quinazolinone scaffolds, which are core components of numerous pharmacologically active agents. This guide provides a detailed overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its critical role in the development of targeted therapeutics.

Physicochemical and Structural Properties

Methyl 2-amino-4,5-dimethoxybenzoate is typically a white to light-orange crystalline solid under standard conditions.[1][2] The molecule's reactivity is primarily dictated by the nucleophilic amino group and the ester functionality, which allow for a wide range of chemical transformations.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][3] |

| Molecular Weight | 211.22 g/mol | [3] |

| CAS Number | 26759-46-6 | [3] |

| Appearance | White to Light yellow to Light orange powder to crystal | |

| Melting Point | 128-133 °C | |

| Boiling Point | 343.1 °C at 760 mmHg | |

| Density | 1.189 g/cm³ | |

| Purity | Typically >98.0% (GC) | |

| Synonyms | 2-Amino-4,5-dimethoxybenzoic Acid Methyl Ester; Methyl 4,5-Dimethoxyanthranilate; Methyl 6-Aminoveratrate | [1] |

Synthesis Protocol

The most common and efficient synthesis of Methyl 2-amino-4,5-dimethoxybenzoate involves the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[4] This reaction is a classic example of nitro group reduction, a fundamental transformation in the synthesis of aromatic amines.

Causality of Experimental Design

The choice of a palladium on activated carbon (Pd/C) catalyst is deliberate. Palladium is highly effective at activating molecular hydrogen, facilitating its addition across the nitro group. The carbon support provides a high surface area for the reaction, maximizing catalyst efficiency. Methanol or ethyl acetate are chosen as solvents due to their ability to dissolve the starting material and their relative inertness under hydrogenation conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC), a rapid and effective technique to qualitatively assess the consumption of the starting material and the appearance of the product.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate.

Detailed Step-by-Step Methodology

-

Preparation : In a 100 mL round-bottomed flask, dissolve 1.9 g (7.2 mmol) of Methyl 4,5-dimethoxy-2-nitrobenzoate in 50 mL of methanol.[4]

-

Catalyst Addition : Carefully add 0.2 g of 10% palladium on activated carbon (Pd/C) catalyst to the solution.

-

Hydrogenation : Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature for approximately 24 hours.[4]

-

Monitoring : Periodically check the reaction's progress by TLC, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v). The disappearance of the starting nitro compound spot indicates completion.

-

Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol or ethyl acetate to ensure full recovery of the product.

-

Isolation : Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by column chromatography using a gradient of petroleum ether and ethyl acetate to afford the target compound as a white or light-yellow solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

-

Chromatography : Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Spectroscopy :

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum for Methyl 2-amino-4,5-dimethoxybenzoate in DMSO-d₆ typically shows singlets for the two aromatic protons, the two methoxy groups, the methyl ester, and a broad singlet for the amine protons. A reported ¹H NMR spectrum shows peaks at: δ 7.12 (s, 1H), 6.45 (s, 2H, NH₂), 6.36 (s, 1H), 3.74 (s, 6H, 2xOCH₃), 3.64 (s, 3H, COOCH₃).

-

Mass Spectrometry (MS) : Confirms the molecular weight of the compound (211.22 g/mol ).

-

Applications in Drug Development

Methyl 2-amino-4,5-dimethoxybenzoate is not typically a final drug product but rather a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its primary utility lies in the construction of the quinazoline ring system, a privileged scaffold in medicinal chemistry found in many approved drugs.[5][6]

Role as a Quinazoline Precursor

The ortho-amino ester functionality allows for cyclization reactions with various C1-electrophiles (e.g., formamidine acetate, formic acid) to form the pyrimidinone ring of the quinazoline system. The methoxy groups provide electronic and steric influence and can be further functionalized if needed.

Caption: Role as a key building block in the synthesis of Gefitinib.

Case Study: Synthesis of Gefitinib

A prominent example of its application is in the synthesis of Gefitinib (Iressa®) , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used to treat non-small-cell lung cancer.[7][8] In many synthetic routes, 2-amino-4,5-dimethoxybenzoic acid (derived from the methyl ester) is cyclized to form the 6,7-dimethoxyquinazolinone core.[1] This core is then elaborated through several steps, including chlorination and nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, to yield the final drug molecule.[9] The use of Methyl 2-amino-4,5-dimethoxybenzoate provides an efficient and reliable entry point to this critical quinazoline intermediate.

Safety and Handling

As a laboratory chemical, Methyl 2-amino-4,5-dimethoxybenzoate should be handled with appropriate precautions.

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. The compound is intended for research use only.[3][10]

Conclusion

Methyl 2-amino-4,5-dimethoxybenzoate is a foundational building block for synthetic and medicinal chemists. Its well-defined properties and straightforward synthesis via catalytic hydrogenation make it readily accessible. Its most significant contribution is as a key precursor to the quinazoline scaffold, enabling the development of targeted therapies like Gefitinib. A thorough understanding of its chemistry, handling, and synthetic utility is essential for researchers engaged in the design and discovery of novel therapeutic agents.

References

- Patel, D. R., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate.

- Google Patents. A process for the preparation of gefitinib. (WO2010076810A2).

-

Li, J. J. (2016). Synthesis Of The Anti-Cancer Agent Gefitinib. Globe Thesis. Available from: [Link]

-

Bajaj, S., et al. (2017). Synthesis and antihyperlipidemic activity of some novel 4-substituted-2-substitutedmethyltriazino[6,1- b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline. ResearchGate. Available from: [Link]

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.

-

MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]

-

SciELO. Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Available from: [Link]

-

PubMed Central (PMC). Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]

- 8. globethesis.com [globethesis.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Sapphire Bioscience [sapphirebioscience.com]

discovery and history of 2-amino-4,5-diethoxy-benzoic acid methyl ester

An In-Depth Technical Guide to the Synthesis of 2-amino-4,5-diethoxy-benzoic acid methyl ester

Authored by: A Senior Application Scientist

Introduction

While the specific historical record detailing the first synthesis of 2-amino-4,5-diethoxy-benzoic acid methyl ester is not extensively documented in readily available literature, its creation is a testament to the power of classical organic synthesis reactions. This molecule, a substituted anthranilate, is accessible through a logical and well-established multi-step synthetic pathway. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures.

This technical guide provides a comprehensive overview of a highly plausible and efficient synthetic route to 2-amino-4,5-diethoxy-benzoic acid methyl ester. The narrative will delve into the causality behind experimental choices, offering insights grounded in established chemical principles. The protocols described herein are designed to be self-validating, providing a clear and reproducible path for the proficient chemist.

Overall Synthetic Workflow

The synthesis of 2-amino-4,5-diethoxy-benzoic acid methyl ester can be efficiently achieved in a three-step process commencing from 3,4-diethoxybenzoic acid. The overarching strategy involves:

-

Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the 2-position of the benzene ring.

-

Fischer Esterification: Conversion of the carboxylic acid functionality to a methyl ester.

-

Catalytic Hydrogenation: Reduction of the nitro group to the desired primary amine.

Caption: Overall synthetic workflow for 2-amino-4,5-diethoxy-benzoic acid methyl ester.

Part 1: Nitration of 3,4-Diethoxybenzoic Acid

The initial step in this synthesis is the regioselective nitration of the starting material, 3,4-diethoxybenzoic acid. The two ethoxy groups are strong activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The combined directing effects of these substituents favor the introduction of the nitro group at the 2-position, which is ortho to one ethoxy group and meta to the carboxylic acid.

Experimental Protocol

A robust method for this transformation is adapted from the nitration of the analogous 3,4-dimethoxybenzoic acid.[1][2]

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 3,4-diethoxybenzoic acid (10 g, 50.9 mmol).

-

Slowly add 20% nitric acid (50 mL) to the flask while maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid to afford 4,5-diethoxy-2-nitrobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Chemical Transformation

Caption: Nitration of 3,4-diethoxybenzoic acid.

Part 2: Fischer Esterification of 4,5-Diethoxy-2-nitrobenzoic Acid

With the nitro group in place, the next step is the esterification of the carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4]

Experimental Protocol

This protocol is based on general Fischer esterification procedures for nitrobenzoic acids.[5][6]

-

In a 250 mL round-bottom flask, suspend 4,5-diethoxy-2-nitrobenzoic acid (10 g, 39.2 mmol) in methanol (100 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (2 mL) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4,5-diethoxy-2-nitrobenzoate.[7] This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Chemical Transformation

Sources

- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 5. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

Unlocking the Potential of Methyl 2-amino-4,5-diethoxybenzoate: A Technical Guide for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of potential research areas for Methyl 2-amino-4,5-diethoxybenzoate, moving beyond its conventional use as a simple starting material. It is structured to inspire and facilitate innovative research by providing in-depth scientific context, actionable experimental protocols, and a forward-looking perspective on its applications.

Introduction: Re-evaluating a Versatile Scaffold

This compound, a substituted anthranilate, is a molecule poised for greater recognition within the scientific community. While readily available, its potential has been largely confined to its role as a chemical intermediate. This guide posits that its unique structural and electronic features—a nucleophilic aniline, a modifiable ester, and strategically positioned diethoxy groups—render it a privileged scaffold for the development of novel therapeutics and advanced materials. We will explore promising, yet underexplored, research avenues, providing the conceptual framework and practical methodologies to empower researchers in unlocking the full potential of this versatile compound.

Part 1: The Strategic Value of the Core Structure

The therapeutic and material potential of a molecule is fundamentally rooted in its architecture. The arrangement of functional groups in this compound offers a compelling starting point for rational design.

The Anthranilate Moiety: A Gateway to Privileged Heterocycles

The 2-aminobenzoate, or anthranilate, core is a well-established building block in medicinal chemistry. It serves as a precursor to a multitude of heterocyclic systems, most notably quinazolines and quinazolinones, which are prominent in numerous biologically active compounds.

The Diethoxy Substituents: More Than Just Spectators

The 4,5-diethoxy groups are critical for fine-tuning the molecule's physicochemical properties. They significantly enhance lipophilicity, which can improve membrane permeability, and their metabolic fate can be modulated to control the pharmacokinetic profile of derivative compounds. Furthermore, these alkoxy groups can engage in specific interactions with biological targets, contributing to binding affinity and selectivity.[1][2][3] The steric hindrance provided by these groups can also direct the regioselectivity of further chemical modifications.

Part 2: High-Impact Research Frontiers

The true value of this compound lies in its potential as a launchpad for creating novel molecules with tailored functions. The following sections delineate several high-potential research directions.

A New Generation of Kinase Inhibitors

The quinazoline core, readily synthesized from this compound, is a cornerstone of many clinically successful kinase inhibitors. The diethoxy substitution pattern offers a unique opportunity to achieve selectivity for specific kinases, a significant challenge in the field.[4][5][6][7] By targeting inactive conformations or exploiting subtle differences in the ATP-binding pocket, novel inhibitors with improved efficacy and reduced off-target effects can be developed.[4][8]

Experimental Workflow: Synthesis and Screening of Novel 6,7-Diethoxyquinazoline Kinase Inhibitors

Caption: Workflow for the synthesis and evaluation of novel kinase inhibitors.

Detailed Protocol: Synthesis of a 4-Anilino-6,7-diethoxyquinazoline Library

-

Synthesis of 6,7-diethoxyquinazolin-4(3H)-one:

-

A solution of this compound and formamidine acetate in a high-boiling solvent like 2-methoxyethanol is heated to reflux for several hours.[9] Alternatively, heating the starting anthranilate in formamide at high temperatures (e.g., 165-170 °C) can also effect the cyclization.[9][10]

-

The reaction progress is monitored by HPLC or TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration.

-

-

Chlorination of the C4 Position:

-

The 6,7-diethoxyquinazolin-4(3H)-one is suspended in phosphorus oxychloride (POCl3) with a catalytic amount of DMF.

-

The mixture is heated to reflux until the reaction is complete.

-

The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water.

-

The crude 4-chloro-6,7-diethoxyquinazoline is isolated by filtration.

-

-

Nucleophilic Aromatic Substitution:

-

The 4-chloro derivative is dissolved in a suitable solvent such as isopropanol.

-

The desired aniline derivative is added, often with a catalytic amount of acid.

-

The reaction is heated to reflux until completion.

-

The product, typically as a hydrochloride salt, precipitates upon cooling and is collected by filtration.

-

Data Presentation: Representative Kinase Inhibition Data

| Compound ID | C4-Aniline Substituent | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cellular Potency (GI50, µM) |

| LEAD-01 | 3-ethynyl-phenyl | 12 | >10,000 | 0.45 |

| LEAD-02 | 3-chloro-4-fluoro-phenyl | 25 | 5,200 | 0.80 |

| LEAD-03 | 4-morpholino-phenyl | 150 | >10,000 | 2.5 |

Novel Modulators of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for therapies aimed at anxiety, epilepsy, and sleep disorders.[11] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the endogenous ligand, GABA.[12] The anthranilate scaffold can be elaborated into novel heterocyclic systems that may act as unique GABA-A receptor modulators, potentially offering improved subtype selectivity and better side-effect profiles compared to classical benzodiazepines.

Signaling Pathway: Allosteric Modulation of the GABA-A Receptor

Caption: Positive allosteric modulation of the GABA-A receptor.

Experimental Protocol: Screening for GABA-A Receptor Modulatory Activity

-

Cell Culture and Receptor Expression:

-

Utilize a cell line (e.g., HEK293 or Xenopus oocytes) expressing specific subtypes of the GABA-A receptor (e.g., α1β2γ2, α2β3γ2).[13]

-

-

Electrophysiological Recordings:

-

Perform two-electrode voltage-clamp or patch-clamp recordings to measure GABA-induced chloride currents.[13]

-

Establish a baseline current by applying a low concentration of GABA (EC10-EC20).

-

Co-apply test compounds with GABA to identify potentiation of the current.

-

Determine the EC50 and maximal efficacy for active compounds.

-

-

Binding Assays:

-

Conduct radioligand binding assays (e.g., using [3H]muscimol) to determine if the compounds interact with the GABA binding site or an allosteric site.[13]

-

Advanced Fluorescent Probes for Bioimaging

Anthranilic acid and its derivatives are known to exhibit fluorescence, and their photophysical properties are highly sensitive to the local environment.[14] This makes them excellent candidates for the development of fluorescent probes for bioimaging applications.[15][16][17][18][19] By chemically modifying the this compound scaffold, it is possible to create novel fluorophores with tailored properties for specific applications, such as sensing ions, reactive oxygen species, or for use in super-resolution microscopy.[15][16]

Logical Relationship: From Core Scaffold to Functional Fluorophore

Caption: Design strategy for novel anthranilate-based fluorescent probes.

Experimental Protocol: Characterization of Novel Fluorophores

-

Synthesis of Derivatives:

-

Modify the anthranilate core via reactions such as Sandmeyer, Buchwald-Hartwig, or Sonogashira couplings to extend the π-system and introduce desired functionalities.

-

-

Photophysical Characterization:

-

Measure the absorption and emission spectra in a range of solvents to determine the Stokes shift and solvatochromic properties.

-

Determine the fluorescence quantum yield using a known standard (e.g., quinine sulfate).

-

Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC).

-

-

Application in Bioimaging:

-

Assess the cytotoxicity of the novel probes in relevant cell lines.

-

Perform live-cell imaging using confocal or fluorescence microscopy to evaluate cell permeability, localization, and photostability.

-

Conclusion: A Call for Innovative Exploration

This compound represents a significant, yet underutilized, opportunity in chemical and pharmaceutical research. Its inherent structural attributes make it an ideal starting point for the development of novel kinase inhibitors with enhanced selectivity, a new generation of GABA-A receptor modulators, and sophisticated fluorescent probes for advanced bioimaging. This guide has provided a strategic roadmap and the necessary technical foundations to embark on these exciting research avenues. It is through the creative and rigorous exploration of such versatile scaffolds that the next breakthroughs in medicine and materials science will be realized.

References

-

Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. [Link]

-

From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

-

Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

-

Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. [Link]

-

Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

-

Photoactivatable Fluorophores for Bioimaging Applications. ACS Applied Optical Materials. [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. [Link]

-

Photoactivatable Fluorophores for Bioimaging Applications. PubMed Central. [Link]

-

A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]

-

Synthesis, characterization and thermal studies of NIR fluorescent probe based on poly(anthranilicacid)/sand nanocomposite. Springer Professional. [Link]

-

Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]

-